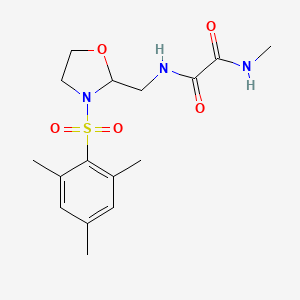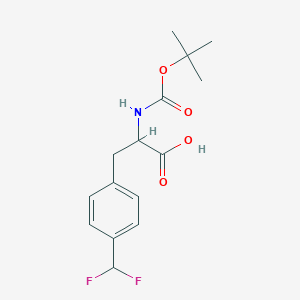![molecular formula C21H16N4O4S B2519084 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941942-44-5](/img/structure/B2519084.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. Therefore, a detailed synthesis analysis cannot be provided .Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a Log Octanol-Water Partition Coefficient (Log Kow) of 0.59, a boiling point of 697.05°C, and a melting point of 304.64°C . The vapor pressure at 25°C is 1.49E-016 mm Hg .Aplicaciones Científicas De Investigación
Inhibition of Mitochondria in Tumor Cells Under Glucose Starvation
One of the amuvatinib derivatives, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, was found to be efficacious in tumor cells experiencing glucose starvation . This compound inhibits mitochondrial membrane potential, which supports the concept that tumor cells are dependent on mitochondria under glucose starvation .
COX Inhibitors and Cytotoxic Agents
Benzodioxole derivatives have been synthesized and evaluated as COX inhibitors and cytotoxic agents . These compounds showed moderate activity against both COX1 and COX2 enzymes .
Anticancer Activity Against Various Cancer Cell Lines
A series of 1-benzo[d][1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
Antioxidant Activity
New benzodioxole derivatives containing aryloxypropanol, aminoacetyl, and hetarylsulfanylacetyl substituents have been synthesized and evaluated for their antioxidant activity .
Antimicrobial Activity
Benzodioxole nucleus has been leveraged in drug exploration to create innovative compounds demonstrating antimicrobial prowess .
Treatment of Various Diseases
Non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes are used for various therapeutic purposes globally . Due to their wide pharmacological effects, including analgesic, anti-inflammatory, and antipyretic effects, they are investigated as being some of the best choices for treating different diseases like arthritis and rheumatism .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Mode of Action
This compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells . The compound’s interaction with its targets results in changes in cell cycle progression and triggers programmed cell death.
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle progression and apoptosis. By causing cell cycle arrest at the S phase, it prevents the replication of cancer cells. By inducing apoptosis, it triggers the self-destruction of these cells .
Pharmacokinetics
The compound has shown good selectivity between cancer cells and normal cells , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth. It achieves this by disrupting the cell cycle and inducing apoptosis, leading to the death of cancer cells .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c1-12-22-19-20(30-12)18(13-5-3-2-4-6-13)24-25(21(19)27)10-17(26)23-14-7-8-15-16(9-14)29-11-28-15/h2-9H,10-11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLFRAVAXFYWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-mesitylacetamide](/img/structure/B2519002.png)

![8-[(4-Ethylphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2519006.png)
![4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2519009.png)
![1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2519010.png)
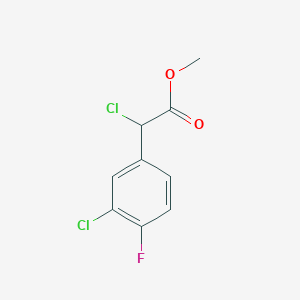
![5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2519013.png)
![3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/no-structure.png)
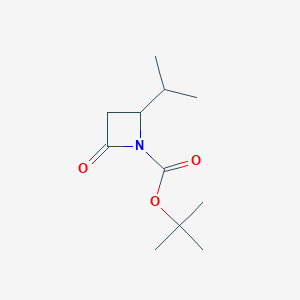
![4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2519017.png)
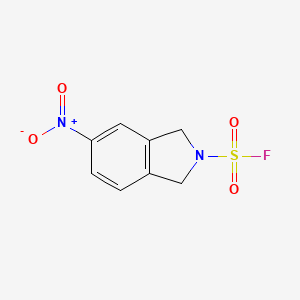
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2519020.png)
